3-bromo-N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
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Overview
Description
3-BROMO-N’~1~-(1-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)BENZOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
The synthesis of 3-BROMO-N’~1~-(1-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)BENZOHYDRAZIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-bromoindole-2-carboxaldehyde with N’-benzohydrazide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to yield the desired product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Scientific Research Applications
3-BROMO-N’~1~-(1-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)BENZOHYDRAZIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-BROMO-N’~1~-(1-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, making it a potential candidate for anticancer therapy . It may also interact with microbial cell membranes, leading to the disruption of cellular processes and antimicrobial effects .
Comparison with Similar Compounds
3-BROMO-N’~1~-(1-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)BENZOHYDRAZIDE can be compared with other indole derivatives such as:
3-Bromoindole: Similar in structure but lacks the benzohydrazide moiety, making it less complex and with different biological activities.
N’-Benzohydrazide: Lacks the indole ring, making it less effective in certain biological applications.
Indole-3-carboxaldehyde: Another indole derivative with different functional groups, leading to varied chemical and biological properties.
Properties
Molecular Formula |
C16H12BrN3O2 |
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Molecular Weight |
358.19 g/mol |
IUPAC Name |
3-bromo-N-(2-hydroxy-1-methylindol-3-yl)iminobenzamide |
InChI |
InChI=1S/C16H12BrN3O2/c1-20-13-8-3-2-7-12(13)14(16(20)22)18-19-15(21)10-5-4-6-11(17)9-10/h2-9,22H,1H3 |
InChI Key |
HORSPBAKRIKZKN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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